5-Octyl-2-(4-octylphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a long octyl chain and a phenyl group, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, primarily involving carbon-carbon bond-forming reactions. The specific synthetic routes can vary based on the desired substituents and functional groups on the pyrimidine ring.
5-Octyl-2-(4-octylphenyl)pyrimidine is classified as:
The synthesis of 5-octyl-2-(4-octylphenyl)pyrimidine typically involves methods such as:
The molecular structure of 5-octyl-2-(4-octylphenyl)pyrimidine can be represented by its molecular formula and molecular weight of approximately 410.6 g/mol.
Property | Value |
---|---|
Molecular Formula | C27H42N2O |
Molecular Weight | 410.6 g/mol |
IUPAC Name | 5-Octyl-2-(4-octylphenyl)pyrimidine |
InChI Key | KVJSKATUBOKOMJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC(C)CC |
5-Octyl-2-(4-octylphenyl)pyrimidine can undergo several chemical reactions:
The mechanism of action for 5-octyl-2-(4-octylphenyl)pyrimidine largely depends on its application in medicinal chemistry. The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids:
5-Octyl-2-(4-octylphenyl)pyrimidine has potential applications in:
This compound exemplifies the versatility of pyrimidines in both synthetic chemistry and practical applications across various scientific fields.
CAS No.: 97416-84-7
CAS No.: 52745-94-5
CAS No.: 15375-21-0
CAS No.: 52452-77-4
CAS No.: 96313-98-3
CAS No.: